molecular formula C16H17NO2 B1392212 3-(4-Isopropoxybenzoyl)-4-methylpyridine CAS No. 1187168-83-7

3-(4-Isopropoxybenzoyl)-4-methylpyridine

Cat. No. B1392212
CAS RN: 1187168-83-7
M. Wt: 255.31 g/mol
InChI Key: UIOLVIKHYQVNBD-UHFFFAOYSA-N
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Description

The compound “3-(4-Isopropoxybenzoyl)-4-methylpyridine” likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also appears to have an isopropoxybenzoyl group attached to it. This group contains a benzene ring (a six-membered ring with six carbon atoms) with an isopropoxy group (an oxygen atom bonded to a carbon atom, which is further bonded to two other carbon atoms) attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate pyridine derivative with an isopropoxybenzoyl chloride . This is just a speculation and the actual synthesis might differ.


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the pyridine and benzene rings. The isopropoxy group might add some degree of non-planarity .


Chemical Reactions Analysis

The pyridine ring in the compound is likely to undergo electrophilic substitution reactions. The isopropoxy group might undergo reactions typical of ethers, such as cleavage .


Physical And Chemical Properties Analysis

The compound is likely to be solid under normal conditions, given the presence of aromatic rings . Its solubility would depend on the specific structure and the presence of polar groups.

Scientific Research Applications

  • Synthesis and Structural Study of Crown Ether Derivatives : One study focused on the synthesis of new crown ethers, including those derived from 2-amino-4-methylpyridine, a compound structurally related to 3-(4-Isopropoxybenzoyl)-4-methylpyridine. These crown ethers form complexes with sodium ions and have been characterized using various spectroscopic methods. They exhibit tautomeric equilibria and are useful in understanding molecular interactions and structures (Hayvalı et al., 2003).

  • Supramolecular Association in Organic Acid–Base Salts : Research involving 2-amino-4-methylpyridine, a similar compound, has led to the development of molecular salts through proton transfer. These salts exhibit supramolecular associations and are valuable for understanding hydrogen bonding and non-covalent interactions in crystal packing (Khalib et al., 2014).

  • Investigation of Novel Phthalide Derivatives : A study on a derivative of 5-methylpyridin-2-yl amino revealed insights into molecular structure, DNA binding, and antioxidant activity. Such research provides a foundation for understanding the biochemical and pharmacological properties of similar compounds (Yılmaz et al., 2020).

  • Electrophoretic Separation of Methylpyridines : An investigation into the separation of methylpyridines, including 3- and 4-isomers, through electrophoresis, contributes to the understanding of the behavior of pyridine derivatives in different pH environments, which is essential for their application in various scientific contexts (Wren, 1991).

  • Synthesis and Properties of Triazol-5-one Derivatives : Research on the synthesis of triazol-5-one derivatives involving 4-(4-methylbenzoxy)benzaldehyde presents insights into the antioxidant activities and physicochemical properties of these compounds. This knowledge is valuable for the application of similar compounds in various fields (Yüksek et al., 2015).

properties

IUPAC Name

(4-methylpyridin-3-yl)-(4-propan-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)19-14-6-4-13(5-7-14)16(18)15-10-17-9-8-12(15)3/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOLVIKHYQVNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701196928
Record name [4-(1-Methylethoxy)phenyl](4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Isopropoxybenzoyl)-4-methylpyridine

CAS RN

1187168-83-7
Record name [4-(1-Methylethoxy)phenyl](4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1-Methylethoxy)phenyl](4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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